4-(Bromomethyl)-3,5-dibromobenzoic acid
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Overview
Description
The compound 4-(Bromomethyl)-3,5-dibromobenzoic acid is a brominated aromatic compound that serves as an intermediate in the synthesis of various chemical entities. It is characterized by the presence of a carboxylic acid group and multiple bromine atoms attached to the benzene ring, which makes it a versatile reagent in organic synthesis.
Synthesis Analysis
The synthesis of brominated benzoic acid derivatives can be achieved through various methods. For instance, the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids involves a regioselective 5-exo-dig bromocyclization, indicating that similar bromination strategies could be applied to synthesize this compound . Additionally, the synthesis of 4-bromo-3,5-dihydroxybenzoic acid from 3,5-dihydroxybenzoic acid suggests a pathway that could be modified to introduce a bromomethyl group at the appropriate position on the benzene ring .
Molecular Structure Analysis
The molecular structure of brominated benzoic acids can be characterized using various spectroscopic techniques. For example, the structural assignment of regioisomers in the synthesis of brominated thiazoles was made using 2D (1)H-(13)C HMBC techniques . Similarly, single-crystal X-ray diffraction has been used to characterize the molecular adducts of 3,5-dihydroxybenzoic acid and its bromo derivative . These techniques could be employed to analyze the molecular structure of this compound.
Chemical Reactions Analysis
Brominated benzoic acid derivatives can undergo various chemical reactions. Nucleophilic substitution reactions are common, as seen with bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole, which reacts with nucleophiles to give substituted derivatives . The presence of bromomethyl groups in the compound of interest suggests that it could also participate in similar nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzoic acids can be influenced by the presence of substituents on the benzene ring. For instance, the stability of 4-bromomethyl-3-nitrobenzoic acid under various conditions was assessed using HPLC-UV, indicating that the compound is labile in acid and alkaline conditions . This information could be relevant for understanding the stability of this compound. Additionally, the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline provides insight into the reactivity of bromomethyl groups in complex molecules .
Scientific Research Applications
Synthesis of Anti-cancer Drugs : 4-(Bromomethyl)-3,5-dibromobenzoic acid plays a crucial role as an intermediate in the synthesis of certain anti-cancer drugs, particularly those inhibiting thymidylate synthase (Cao Sheng-li, 2004).
Antitumoral Agent Research : The compound has been investigated as a promising antitumoral agent, with studies focusing on its stability and selectivity using high-performance liquid chromatography-ultraviolet assays (Maria Betânia de Freitas et al., 2014).
Development of Dendritic Polymers : It serves as a raw material in the synthesis of dendritic polymers, offering potential applications in polymer science (Bi Yun-mei, 2011).
Herbicide Resistance in Plants : This compound is a product of a specific nitrilase that converts bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid in transgenic plants, providing herbicide resistance (D. Stalker et al., 1988).
Trapping of Thiazole Derivatives : It has been used in the generation and trapping of thiazole derivatives with dienophiles, facilitating the synthesis of complex organic compounds (Mouaffak Al Hariri et al., 1997).
Synthesis of 1,4-Benzodiazepine-2,3-diones : It is utilized as a key precursor in the synthesis of trisubstituted 1,4-benzodiazepine-2,3-diones, important in medicinal chemistry (Jinfang Zhang et al., 2004).
Fabrication of Polymer Membranes for Fuel Cells : The compound is used in the fabrication of crosslinked polybenzimidazole membranes for high-temperature proton exchange membrane fuel cells (Jingshuai Yang et al., 2018).
Halogen Bonding Studies : It contributes to research on halogen bonding, particularly Br … Br type II interactions, which is significant in the field of crystallography and molecular design (Pablo A. Raffo et al., 2016).
Synthesis of Polyphenylenes : The compound is used in the synthesis and characterization of comb-like polyphenylenes via Suzuki coupling, relevant in polymer chemistry and materials science (I. Cianga & Y. Yagcı, 2002).
Detoxification of Herbicides : It is involved in the metabolism of the herbicide bromoxynil by bacteria, playing a role in environmental bioremediation and agrochemical research (K. Mcbride et al., 1986).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of action
Many brominated compounds are used in medicinal chemistry due to their reactivity. They can react with various biological targets such as proteins or DNA, leading to changes in their function .
Mode of action
The bromine atoms in “4-(Bromomethyl)-3,5-dibromobenzoic acid” make it a good electrophile. It could potentially react with nucleophilic sites in biological molecules, leading to covalent modifications .
Biochemical pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. If it reacts with a protein involved in a particular pathway, it could potentially inhibit or alter the function of that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and size all influence how a compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of action
The cellular effects of “this compound” would depend on its specific targets and the cells in which these targets are expressed. Potential effects could range from changes in cell signaling pathways to cytotoxic effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action of a compound. For example, the reactivity of “this compound” might be influenced by the pH of its environment .
Biochemical Analysis
Biochemical Properties
Bromomethyl groups are often used in organic synthesis, suggesting that 4-(Bromomethyl)-3,5-dibromobenzoic acid could potentially interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
3,5-dibromo-4-(bromomethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br3O2/c9-3-5-6(10)1-4(8(12)13)2-7(5)11/h1-2H,3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUIGKFBULNEOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)CBr)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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